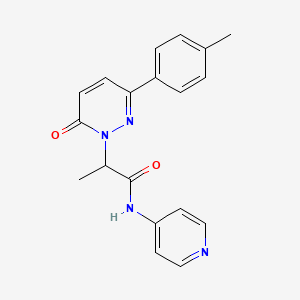
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide is a pyridazinone derivative with potential pharmacological applications. Its structure comprises a pyridazinone core, which is known for various biological activities, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Structural Characteristics
The compound's molecular formula is C19H18N4O2 with a molecular weight of 334.4 g/mol. The presence of both p-tolyl and pyridin-4-yl moieties enhances its electronic properties, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2 |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 1203393-47-8 |
1. Anti-inflammatory Activity
Pyridazinone derivatives have been extensively studied for their anti-inflammatory properties. In particular, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
A study on related pyridazine derivatives reported that certain compounds exhibited high selectivity for COX-2 over COX-1, indicating a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. For instance, derivatives demonstrated IC50 values as low as 15.5 nM against COX-2, suggesting strong inhibitory potential .
2. Analgesic Activity
In addition to their anti-inflammatory effects, pyridazinones have been evaluated for analgesic efficacy. A series of compounds were tested for their ability to alleviate pain in animal models, showing varying degrees of effectiveness. The analgesic protection rates were significant, with some compounds providing over 45% protection at specific dosages .
3. Antimicrobial Properties
The structural features of this compound may also confer antimicrobial activity. The presence of the pyridine moiety is associated with various antibiotic activities, suggesting that this compound could be explored for potential use against bacterial pathogens .
Case Study: Synthesis and Screening
A notable study synthesized several pyridazinone derivatives, including those structurally related to this compound. The synthesized compounds were screened for COX inhibition and analgesic efficacy, revealing promising results that warrant further investigation into their pharmacological mechanisms .
Mechanistic Insights
The biological activity of this compound may involve interactions with various biological targets such as kinases and receptors involved in inflammatory pathways. The inhibition of specific kinases could be a significant mechanism through which these compounds exert their effects, particularly in cancer therapies where kinase signaling plays a crucial role .
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-3-5-15(6-4-13)17-7-8-18(24)23(22-17)14(2)19(25)21-16-9-11-20-12-10-16/h3-12,14H,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIOXJVOVCQGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














